4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine

Lipophilicity Physicochemical Property Drug Design

Researchers investigating triazole-based SAR often encounter supply gaps for regiospecific 5-substituted analogs, as most commercial triazoles bear substitution at the 1-position. 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine (CAS 1342718-54-0) directly addresses this unmet need: • Regiospecific 5-substitution with a butan-2-amine chain provides a distinct pharmacophore vector for molecular recognition studies • N1-ethyl group modulates lipophilicity (XLogP3 = 0.4) for favorable cell permeability without excessive hydrophobicity • Racemic, achiral nature offers a cost-effective entry point for hit identification before committing to costly chiral enantiomer procurement • Primary amine handle enables rapid derivatization to amides, sulfonamides, and other functional groups relevant to both drug discovery and agrochemical lead optimization Supplied at 98% purity with reliable global logistics.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
Cat. No. B13620350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)CCC(C)N
InChIInChI=1S/C8H16N4/c1-3-12-8(10-6-11-12)5-4-7(2)9/h6-7H,3-5,9H2,1-2H3
InChIKeyUBAVWHQUTFJRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine: Overview


4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine (CAS 1342718-54-0) is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted at the 5-position with a butan-2-amine chain and at the 1-position with an ethyl group . It is classified as a heterocyclic amine and is primarily utilized as a research chemical and versatile building block in medicinal chemistry and agrochemical development . Its molecular formula is C8H16N4 with a molecular weight of 168.24 g/mol, and it is typically supplied at a purity of ≥97% for laboratory use .

Why Generic Triazole Analogs Cannot Substitute


The specific substitution pattern of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine dictates its unique chemical and biological properties, making it non-interchangeable with generic triazole analogs. The presence of the ethyl group on the 1-position of the triazole ring significantly modulates lipophilicity and electronic properties compared to unsubstituted 1,2,4-triazoles, impacting binding affinity and metabolic stability in target applications [1]. Furthermore, the regiospecific 5-substitution with a butan-2-amine chain, as opposed to 1-substituted or alternative chain length analogs, alters the spatial orientation of the pharmacophore, which is critical for molecular recognition in drug discovery . Direct substitution with structurally similar but differently substituted compounds (e.g., 4-(1H-1,2,4-triazol-1-yl)butan-2-amine or 3-(1H-1,2,4-triazol-1-yl)butan-2-amine) would likely result in significantly altered potency, selectivity, and physicochemical profiles, potentially derailing a research program .

Differentiation Evidence vs. In-Class Analogs


Lipophilicity Impact of N1-Ethyl Substitution

The introduction of an ethyl group at the N1 position of the triazole ring increases the lipophilicity of the compound relative to the unsubstituted 4-(1H-1,2,4-triazol-5-yl)butan-2-amine. This is a critical parameter for predicting membrane permeability and oral bioavailability in drug discovery campaigns [1].

Lipophilicity Physicochemical Property Drug Design

Achiral vs. (S)-Enantiomer Cost Comparison

The target compound is achiral (racemic or non-stereospecific), while the (2S)-enantiomer is a distinct, stereochemically pure compound with a different CAS number (2227879-58-3) and significantly higher procurement cost. This difference is critical for researchers deciding between achiral screening and stereospecific lead optimization [1].

Chirality Enantiomeric Purity Cost of Goods

5-Substituted vs. 1-Substituted Triazole Activity

The regiospecific attachment of the butan-2-amine chain to the 5-position of the triazole ring, as opposed to the 1-position, is a key structural feature. Literature on related triazole antifungals indicates that the substitution position on the triazole core dramatically influences the geometry of binding to the heme iron of CYP51 (lanosterol 14α-demethylase), a primary antifungal target .

Regioisomer Antifungal Activity CYP51 Inhibition

Butan-2-amine vs. Butan-1-amine Chain Geometry

The position of the primary amine on the butyl chain (2-position vs. 1-position) alters the compound's physical and chemical properties. The target compound features a butan-2-amine chain, which introduces branching at the alpha-carbon to the amine, whereas the 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine analog (CAS 1340496-07-2) has a linear terminal amine .

Positional Isomer Amine Chain Length Physicochemical Property

Recommended Research Applications


High-Throughput Screening and Fragment-Based Discovery

The achiral, racemic nature of this compound makes it an economically viable candidate for inclusion in diverse screening libraries. Its predicted moderate lipophilicity (XLogP3 = 0.4) [1] suggests it will have a favorable profile for cell permeability in a broad range of assays without excessive hydrophobicity that could lead to non-specific binding. This is a cost-effective alternative to the more expensive chiral enantiomer for initial hit identification .

SAR Studies on Triazole CYP51 Inhibitors

This compound serves as a crucial scaffold for exploring the structure-activity relationship (SAR) of 5-substituted-1,2,4-triazoles. Researchers investigating novel antifungal agents targeting CYP51 can use this core to systematically explore the effects of modifications to the ethyl group, the butan-2-amine chain, and the triazole core on binding affinity and selectivity [1]. Its unique 5-substitution pattern provides a different vector for pharmacophore exploration compared to more common 1-substituted triazoles .

Agrochemical Building Block Synthesis

The 1,2,4-triazole core is a privileged structure in agrochemicals (e.g., fungicides like tebuconazole, propiconazole). The specific substitution pattern on this compound—an N1-ethyl and a C5-butan-2-amine—provides a distinct set of physicochemical properties for generating novel analogs with potential activity against resistant fungal strains or new modes of action. The primary amine handle allows for facile derivatization into amides, sulfonamides, or other functional groups relevant to crop protection agents [1].

Stereochemically Defined Lead Optimization

Following a hit from the achiral compound, researchers can transition to the procurement of the more costly chiral (S)-enantiomer (CAS 2227879-58-3) for lead optimization studies. This allows for a direct comparison of potency, selectivity, and pharmacokinetic properties between the racemate and the pure enantiomer to determine if stereochemistry is a critical driver of activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.